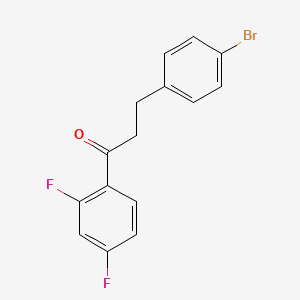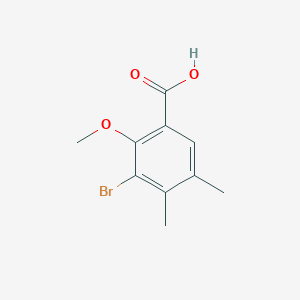
2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid
Descripción general
Descripción
2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid is a chemical compound with the CAS Number: 903513-59-7. It has a molecular weight of 238.05 g/mol . The compound is solid in physical form and is typically stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[(tert-butoxycarbonyl)amino]-4-pyridinylboronic acid. The InChI code is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-7(11(15)16)4-5-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) .Physical And Chemical Properties Analysis
The compound is solid in physical form . It is typically stored in an inert atmosphere, under -20°C .Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry
2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid has been used in the synthesis and coordination chemistry of ligands such as 2,6-bis(pyrazolyl)pyridines. These ligands are important in producing luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Malaria Treatment and Prevention
In the field of malaria treatment and prevention, similar compounds to 2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid have been studied for their antimalarial activity. These studies are crucial for developing new drugs against multidrug-resistant strains of Plasmodium falciparum (Chavchich et al., 2016).
Suzuki–Miyaura Cross-Coupling
The compound has been utilized in the Suzuki–Miyaura cross-coupling process. This process involves the creation of new 3-hetaryl-1H-pyrroles, which are promising for various applications (Matyugina et al., 2020).
Photocatalytic Degradation of Pollutants
In environmental science, derivatives of pyridin-4-ylboronic acid are researched for their role in the photolytic and photocatalytic degradation of pollutants. This includes the study of their effects on ecosystems and human health (Stapleton et al., 2010).
Chemical Bond Activation
Research has been conducted on the activation of chemical bonds, particularly focusing on cyclometalated complexes involving similar pyridine derivatives. This research contributes to understanding complex chemical reactions and mechanisms (Crosby et al., 2009).
N-Protection of Amines
The compound is involved in the N-protection of amines, which is a significant step in the synthesis of various organic compounds. This process is noted for its efficiency and environmentally friendly approach (Karimian & Tajik, 2014).
Solar Cell Development
In the development of dye-sensitized solar cells, derivatives of pyridin-4-ylboronic acid play a critical role. They help in the improvement of charge-transfer rates and the optimization of solar cell performance (Ferdowsi et al., 2018).
Antifungal Activity
Research on 2-(N-tert-butoxycarbonylamino)pyridine derivatives has shown inhibitory activity against various fungi, highlighting its potential use in antifungal applications (Shi et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The pyridine ring is a common motif in medicinal chemistry, known for its ability to engage in pi-stacking interactions and hydrogen bonding, which can be beneficial for binding to various biological targets . The Boc-protected amine could potentially be deprotected under acidic conditions to reveal a free amine, which could then interact with various biological targets.
Mode of Action
Without specific information, it’s hard to say exactly how this compound would interact with its targets. The boronic acid could form a reversible covalent bond with an enzyme active site, while the pyridine ring and deprotected amine could engage in various non-covalent interactions (hydrogen bonding, ionic interactions, pi-stacking) with other parts of the target protein .
Pharmacokinetics
Again, without specific studies on this compound, it’s hard to predict its ADME properties. The presence of the boronic acid could potentially impact its metabolic stability, as boronic acids are known to be somewhat labile in vivo .
Action Environment
Various factors could influence the action, efficacy, and stability of this compound. For example, the pH of the environment could impact the state of the boronic acid (which can exist in equilibrium between the acid and boronate forms depending on pH) and the Boc-protected amine (which could be deprotected under acidic conditions) .
Propiedades
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-7(11(15)16)4-5-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNAQFHVFPMSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









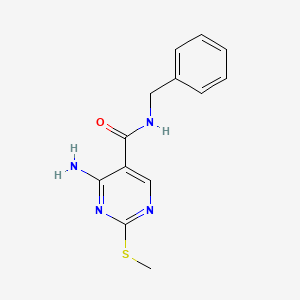
![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)
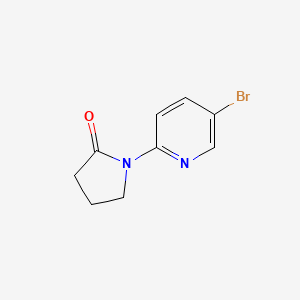
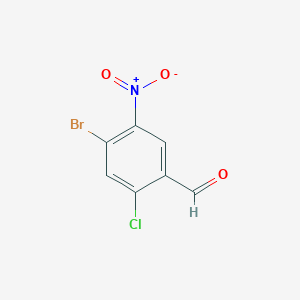
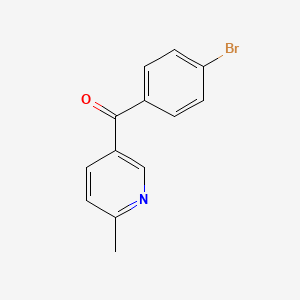
![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B1522367.png)
